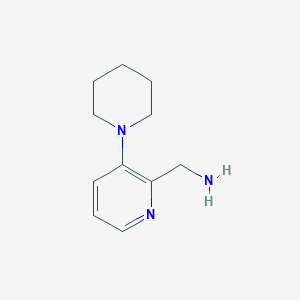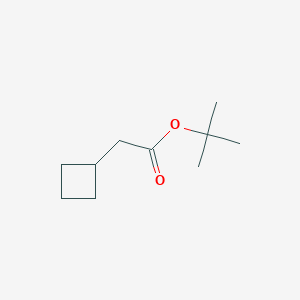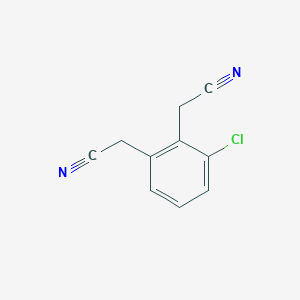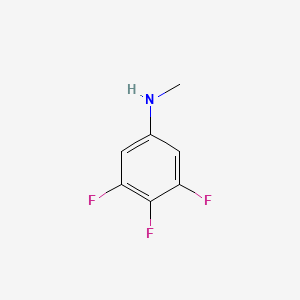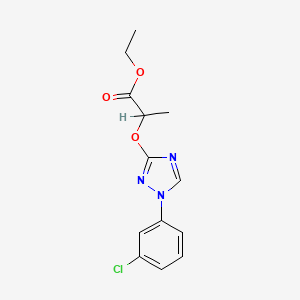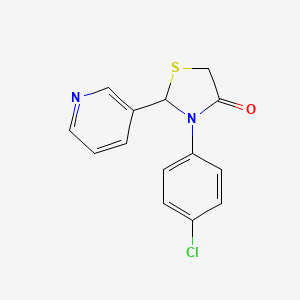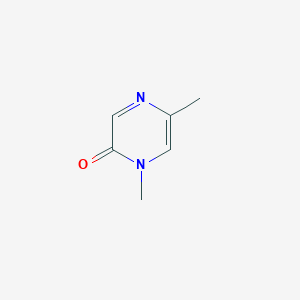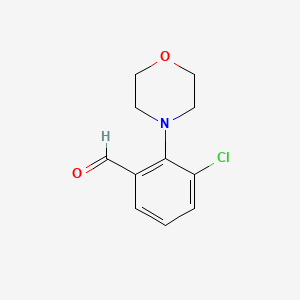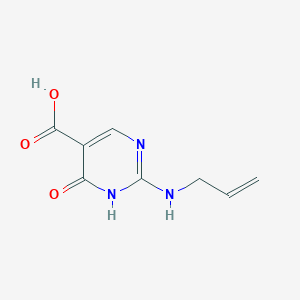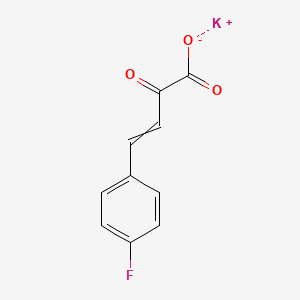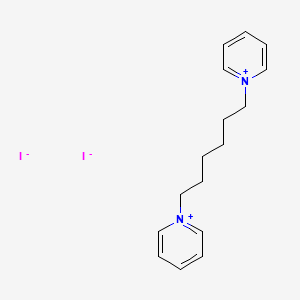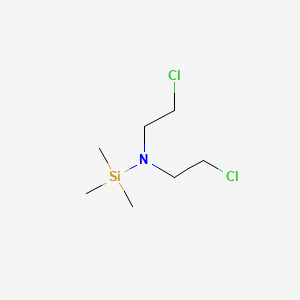
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The compound is characterized by the presence of chloroethyl and trimethylsilyl groups attached to an ethanamine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine typically involves the reaction of diethanolamine with thionyl chloride. The reaction is carried out in chloroform at temperatures below 0°C to ensure the stability of the intermediate products . The resulting product is then treated with trimethylsilyl chloride to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and controlled environments ensures consistent production quality.
化学反应分析
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as thiourea and thiosulfate.
Cyclization Reactions: The compound can form aziridinium ions, which are intermediates in various cyclization reactions.
Common Reagents and Conditions
Nucleophiles: Thiourea, thiosulfate, and ammonia are commonly used nucleophiles.
Solvents: Aqueous solutions and organic solvents like chloroform are used depending on the reaction type.
Temperature: Reactions are typically carried out at low temperatures to stabilize intermediates.
Major Products
Disubstituted Products: Formed when strong nucleophiles react with the compound.
Aziridinium Ions: Intermediate products that can further react to form cyclic compounds.
科学研究应用
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential genotoxic effects and interactions with DNA.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects primarily through alkylation. It binds to DNA, forming cross-links that prevent DNA replication and transcription. This mechanism is similar to other nitrogen mustards, which are known for their use in chemotherapy . The molecular targets include the N7 nitrogen on the DNA base guanine .
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-bis(2-chloroethyl)methylamine: A related compound with similar chemical behavior.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine is unique due to the presence of the trimethylsilyl group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules.
属性
CAS 编号 |
82475-57-8 |
|---|---|
分子式 |
C7H17Cl2NSi |
分子量 |
214.20 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-trimethylsilylethanamine |
InChI |
InChI=1S/C7H17Cl2NSi/c1-11(2,3)10(6-4-8)7-5-9/h4-7H2,1-3H3 |
InChI 键 |
LREGBYAVKWWAIK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


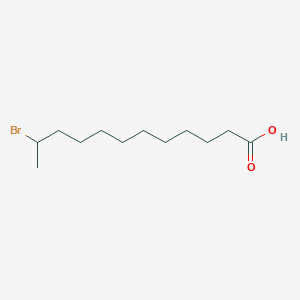
![3-Ethyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8702452.png)

